N-(piperidin-4-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-piperidin-4-yloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10/h9-10,12H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCRJQUVDJFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclization of Tetrahydropyridinylidene Salts
- Reaction Pathway: The synthesis begins with tetrahydropyridinylidene salts (THPS), which are cyclized under controlled conditions to form the piperidine core. This process involves nucleophilic attack and ring closure facilitated by suitable bases or catalysts.
- Reaction Conditions: Typically conducted at elevated temperatures (~100°C) with solvents like di-oxane or acetonitrile.
- Yield Data:
| Entry | Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Tetrahydropyridinylidene salts | Various alkyl halides | Di-oxane | 100°C | 16-68 |
This method efficiently produces substituted piperidin-4-ones, which are key intermediates for further functionalization.
Functionalization to Incorporate Oxane-4-yl Group
The oxane-4-yl group can be introduced via nucleophilic substitution or cyclization involving oxane derivatives.
Method 2: Alkylation of Piperidine Carboxamides
- Reaction Pathway: Alkylation of piperidine-4-carboxamide with oxane derivatives (e.g., oxane-4-carbonyl chlorides or bromides) under basic conditions.
- Reaction Conditions: Use of bases like sodium carbonate or potassium carbonate in polar aprotic solvents such as DMF or di-oxane at temperatures around 100°C.
- Representative Reaction:
Piperidine-4-carboxamide + Oxane-4-carbonyl chloride → this compound
| Entry | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2 | Oxane-4-carbonyl chloride | DMF | 100°C | Data not specified |
Amide Formation and Final Functionalization
The final step involves converting the intermediate into the target amide through amidation reactions, often using coupling reagents or direct acylation.
Method 3: Direct Amidation
- Reaction Pathway: Activation of oxane-4-carboxylic acid derivatives with coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with piperidine-4-amine.
- Reaction Conditions: Conducted at room temperature or slightly elevated temperatures (~50°C), in solvents like dichloromethane or DMF.
- Reaction Scheme:
Oxane-4-carboxylic acid derivative + Piperidine-4-amine → this compound
| Entry | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3 | DCC/EDC | DCM/DMF | Room Temp | Data not specified |
Alternative Synthetic Approaches
Recent advances include reduction of piperidin-4-ones and subsequent amidation, as well as cyclization of suitable precursors with electrophilic reagents.
Method 4: Reduction of Piperidin-4-ones
- Reaction Pathway: Selective reduction of piperidin-4-ones to piperidin-4-ol derivatives, followed by acylation to form the desired amide.
- Reagents: Sodium borohydride or lithium aluminum hydride for reduction; acyl chlorides or anhydrides for amidation.
- Reaction Conditions: Reduction at low temperatures (-20°C to 0°C), amidation at room temperature or slightly elevated temperature.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Typical Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization of tetrahydropyridinylidene salts | Alkyl halides, bases | Di-oxane | 100°C | 16-68 | Efficient for substituted piperidines |
| Alkylation with oxane derivatives | Oxane-4-carbonyl chloride | DMF | 100°C | Variable | Requires purification |
| Direct amidation | Carboxylic acid derivatives, coupling reagents | DCM/DMF | Room temp | Variable | Widely used |
| Reduction of piperidin-4-ones | NaBH4, LiAlH4 | - | -20°C to 0°C | Moderate | For further functionalization |
Notes on Optimization and Challenges
- Reaction Conditions: Precise control of temperature and solvent polarity is critical to maximize yield and minimize side reactions such as dehydration or N-oxide formation.
- Side Products: Dehydration of amides and nitrile formation are common side reactions, requiring careful optimization of reaction parameters.
- Purification: Column chromatography and recrystallization are typically employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)oxane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
N-(piperidin-4-yl)oxane-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with N-(piperidin-4-yl)oxane-4-carboxamide, differing in substituents or core heterocycles:
Pharmacological and Regulatory Considerations
- In contrast, tetrahydrofuranylfentanyl and 4-methoxybutyrylfentanyl are potent synthetic opioids with documented risks of respiratory depression and overdose, leading to their classification as Schedule I substances in multiple jurisdictions .
- Legal Status : While this compound is currently unregulated and marketed for research use , structural analogues like tetrahydrofuranylfentanyl are explicitly banned under U.S. and European drug control laws .
Biological Activity
N-(piperidin-4-yl)oxane-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a piperidine ring, which is a common structural motif in various biologically active compounds. The presence of the oxane and carboxamide functionalities contributes to its potential pharmacological properties. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These targets may include:
- Receptors : Potential binding to opioid receptors, influencing pain modulation pathways.
- Enzymes : Interaction with enzymes involved in metabolic processes, possibly affecting drug metabolism and efficacy.
The mechanism of action involves binding to these targets, leading to modulation of their activity and subsequent physiological responses, which may include analgesic or anti-inflammatory effects.
1. Analgesic and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic properties. The piperidine scaffold is often associated with opioid activity, suggesting that derivatives could modulate pain pathways effectively. Studies have shown that modifications in the piperidine ring can enhance binding affinity to opioid receptors, thus affecting their pharmacological profiles.
2. Antimicrobial Activity
Some derivatives of piperidine compounds have been evaluated for antimicrobial properties. For instance, studies on related compounds demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in treating infections .
3. Anticancer Potential
Recent investigations have highlighted the role of piperidine derivatives as potential anticancer agents. For example, compounds structurally related to this compound have shown promise in targeting cancer cell proliferation pathways, particularly in hepatocellular carcinoma (HCC) models . The agonistic activity on human caseinolytic protease P (HsClpP) has been explored as a novel strategy for cancer treatment.
Case Study 1: Opioid Receptor Modulation
A study focusing on the analogs of this compound revealed that certain modifications significantly increased the binding affinity to μ-opioid receptors. This enhancement correlated with improved analgesic efficacy in preclinical models, suggesting a pathway for developing new pain management therapies.
Case Study 2: Antimicrobial Screening
In vitro evaluations demonstrated that specific piperidine derivatives exhibited antimicrobial activity against common pathogens affecting agricultural crops. These findings support the potential use of these compounds in agricultural applications as protective agents against bacterial and fungal infections .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(phenyl)piperidine-4-carboxamide | Piperidine with phenyl substitution | Analgesic activity |
| N-(methyl)piperidine-4-carboxamide | Methyl group on nitrogen | Potential CNS effects |
| N-(cyclohexyl)piperidine-4-carboxamide | Cyclohexyl group on nitrogen | Varying analgesic properties |
| 1-benzylpiperidine-4-carboxamide | Benzyl group on piperidine | Opioid receptor activity |
Q & A
Q. What are the recommended synthetic routes for N-(piperidin-4-yl)oxane-4-carboxamide, and how are intermediates characterized?
this compound is synthesized via multi-step reactions involving piperidine and oxane (tetrahydropyran) derivatives. A common approach includes:
- Step 1 : Functionalization of piperidin-4-amine with protective groups (e.g., Boc) to improve reaction selectivity.
- Step 2 : Coupling with oxane-4-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Step 3 : Deprotection and purification via column chromatography or recrystallization.
Characterization : - NMR (¹H/¹³C) for structural confirmation, focusing on piperidine NH (δ ~3.5 ppm) and oxane ether linkages (δ ~3.8 ppm).
- Mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₁H₂₀N₂O₂: theoretical 236.15 g/mol) .
Q. How should researchers handle safety and stability concerns during experimental workflows?
- Hazards : Acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) and skin/eye irritation (GHS Category 2) .
- Mitigation :
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carboxamide group .
- Waste disposal : Neutralize with dilute acetic acid before incineration by licensed facilities .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Cell lines : HepG2 (liver carcinoma) and MCF-7 (breast cancer) for cytotoxicity assays (IC₅₀ determination via MTT/WST-1) .
- Enzyme targets : Serine hydrolases or GPCRs (e.g., μ-opioid receptors) due to structural similarity to piperidine-based inhibitors .
Advanced Research Questions
Q. How can structural modifications enhance target specificity and reduce off-target effects?
- Rational design :
- Introduce electron-withdrawing groups (e.g., -CF₃) to the oxane ring to modulate lipophilicity (logP) and improve blood-brain barrier penetration .
- Replace piperidine with azepane to test ring size impact on receptor binding .
- Case study :
Q. How should researchers address contradictions in pharmacokinetic (PK) data across studies?
Q. What computational methods are effective for predicting binding modes and metabolic pathways?
- Molecular docking :
- Use AutoDock Vina to model interactions with the μ-opioid receptor (PDB: 6DDF). Key residues: Asp147 (salt bridge with piperidine NH) .
- ADMET prediction :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
